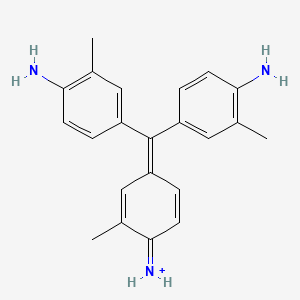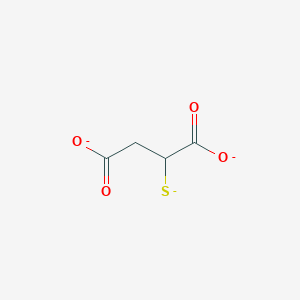
New fuchsin(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
New fuchsin(1+) is an iminium ion obtained by protonation of the imino group of new fuchsin free base. It is a conjugate acid of a new fuchsin free base.
Applications De Recherche Scientifique
Electropolymerization and Electrochemical Properties
New Fuchsin(1+) is utilized in the electropolymerization process to produce stable and electrochemically active films. These films are applicable on various electrode surfaces, such as glassy carbon, platinum, gold, and semiconductor tin oxide. They exhibit significant redox behavior and electrocatalytic activities, including the reduction of nitrous acid and oxidation of iodate, among others, in different aqueous solutions (Chen & Fa, 2003).
Application in Dye-Sensitized Solar Cells
New Fuchsin(1+) has been explored as an inexpensive and effective photosensitizer in dye-sensitized solar cells (DSSC). This application leverages its water-soluble property and the results from computational, spectroscopy, and cyclic voltammetry studies support its potential in photovoltaic devices (Kokal et al., 2019).
Corrosion Inhibition
Research demonstrates that New Fuchsin(1+) effectively inhibits the corrosion of mild steel in acidic environments. The concentration of New Fuchsin(1+) positively correlates with the increase in polarization resistance, showcasing its potential as a corrosion inhibitor (Ashassi-Sorkhabi & Seifzadeh, 2008).
Photodynamic Therapy Applications
New Fuchsin(1+), also known as Magenta III, is studied for its potential applications in photodynamic therapy. The commercial sample contains different dye components, including Magenta II and Magenta I (Rosaniline), which necessitates the need for precise isolation and purification processes to ensure high purity for therapeutic applications (Montes de Oca et al., 2010).
Organic Semiconductor Properties
Acid fuchsin, a derivative of New Fuchsin(1+), is recognized as a new organic semiconductor. It exhibits polycrystalline nature and is suitable for application in photovoltaic devices due to its optical and electrical properties (El-Zaidia et al., 2019).
Hybrid Film Formation for Electrochemical Applications
New Fuchsin(1+) has been used to create hybrid films with polyoxometalate for electrochemical applications. These films are stable, electrochemically active, and demonstrate pH-dependent redox behavior, making them suitable for various electrochemical processes (Chen & Fa, 2004).
Propriétés
Nom du produit |
New fuchsin(1+) |
|---|---|
Formule moléculaire |
C22H24N3+ |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
[4-[bis(4-amino-3-methylphenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3/p+1 |
Clé InChI |
MUFPRITXEIBEMS-UHFFFAOYSA-O |
SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
SMILES canonique |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-[[4-(4-fluorophenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-thiophenesulfonamide](/img/structure/B1228667.png)

![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)

![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![1-Tert-butyl-3-[[(2-chlorophenyl)-oxomethyl]amino]thiourea](/img/structure/B1228677.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)



